Procathepsin B (26-50) (rat)
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説明
Procathepsin B is a lysosomal cysteine protease that is synthesized as an inactive precursor with an N-terminal prosegment. This prosegment acts as a potent inhibitor of the enzyme's protease activity until it is removed or altered to activate the enzyme. The processing of procathepsin B to its mature form involves the cleavage of this prosegment and is a critical step in the regulation of cathepsin B activity. Studies have shown that this processing can occur through various pathways, including autocatalysis and the action of other proteases such as cathepsins D and L .
Synthesis Analysis
The synthesis of procathepsin B involves its translation as a preproenzyme, which is then directed to the endoplasmic reticulum where the signal peptide is cleaved off, resulting in the proenzyme form. This proenzyme can undergo further processing in the Golgi apparatus before being targeted to the lysosomes. Interestingly, phosphorylation of the oligosaccharides in the proregion has been observed, which is thought to play a role in the enzyme's targeting to lysosomes, although this targeting can also occur through mannose 6-phosphate-independent pathways .
Molecular Structure Analysis
The molecular structure of procathepsin B has been elucidated through crystallography, revealing that the proregion does not form a globular structure on its own but instead folds along the surface of the mature enzyme. The proregion blocks access to the active site, thereby inhibiting the protease activity of cathepsin B. The structure provides insights into the interaction between the prosegment and the mature enzyme, which is crucial for understanding the activation mechanism and for designing specific inhibitors .
Chemical Reactions Analysis
Procathepsin B is involved in several chemical reactions, primarily the cleavage of peptide bonds in substrates. The enzyme can process various substrates, including prorenin, by cleaving specific peptide bonds, which is an essential step in the activation of these precursor proteins. The specificity and efficiency of these cleavage reactions are influenced by the sequence and structure of the substrate as well as the presence of the prosegment .
Physical and Chemical Properties Analysis
The physical and chemical properties of cathepsin B have been characterized, including its optimal pH, molecular weight, and kinetic parameters. The enzyme exhibits maximal activity at an acidic pH, which is consistent with its lysosomal localization. The molecular weight of the mature enzyme has been determined, and kinetic studies have provided information on the affinity and turnover number for various substrates. These properties are important for understanding the enzyme's function in physiological and pathological processes .
科学的研究の応用
Proteolytic Processing and Maturation
- Procathepsin B Processing in vitro : Rat procathepsin B, when expressed in yeast, leads to the secretion of both latent and mature forms of the enzyme. Its processing can be an autocatalytic process in at least an intermolecular manner, involving cathepsins D, L, and mature cathepsin B itself (Rowan et al., 1992).
- Intracellular Transport and Processing : Studies have shown that the intracellular transport and processing of lysosomal cathepsin B in rat liver involves movement from the microsomal fractions to the Golgi subfractions, then to the lysosomal fraction, suggesting that propeptide-processing takes place in lysosomes (Nishimura & Kato, 1987).
Molecular Structure and Biochemistry
- Structural Analysis : Rat procathepsin B was analyzed for its nucleotide and amino acid sequences, revealing a structure organized into a prepeptide sequence, a propeptide region, and mature cathepsin B. This has implications for understanding its biosynthesis and intracellular sorting (Chan et al., 1986).
- Cathepsin B Targeting to Lysosomes : Research has shown that cathepsin B is targeted to lysosomes in rat hepatocytes by a mannose 6-phosphate-independent pathway, involving site-specific phosphorylation in oligosaccharides of the proregion (Tanaka et al., 2000).
Applications in Disease Models
- Traumatic Brain Injury : Cathepsin B, a lysosomal cysteine protease, has been studied in the context of traumatic brain injury in rats. Changes in pro- and mature Cathepsin B protein levels and cysteine protease activity were observed, indicating its potential role in TBI progression (Boutté et al., 2020).
Antibody Recognition and Processing
- Antibody Recognition : Antibodies to rat procathepsin B can recognize the active mature enzyme, providing insights into how the enzyme's conformational epitopes may be presented for antibody generation (Rowan et al., 1992).
Cellular and Molecular Mechanisms
- Activation and Processing in Cells : Studies on the activation of procathepsin B in human hepatoma cells revealed that the conversion into the mature enzyme relies significantly on the action of cathepsin B itself, suggesting a self-activating mechanism (Mach et al., 1993).
作用機序
Target of Action
The primary target of Procathepsin B (26-50) (rat) is Cathepsin B , a lysosomal cysteine proteinase . Cathepsin B plays a crucial role in intracellular protein catabolism and is involved in numerous physiological and pathological processes .
Mode of Action
Procathepsin B (26-50) (rat) acts as an inhibitor of Cathepsin B . It interacts with Cathepsin B, preventing its proteolytic activity and thus inhibiting its function .
Biochemical Pathways
The inhibition of Cathepsin B by Procathepsin B (26-50) (rat) affects the protein catabolism pathway within the lysosomes . This can have downstream effects on various cellular processes that depend on protein degradation and recycling .
Result of Action
The inhibition of Cathepsin B by Procathepsin B (26-50) (rat) results in the reduction of proteolytic activity within the lysosomes . This can affect various cellular processes, including protein turnover, antigen processing, and apoptosis .
Safety and Hazards
特性
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C123H198N34O33S/c1-15-67(12)100(156-116(184)87(55-97(168)169)150-119(187)98(65(8)9)154-115(183)86(54-92(129)163)148-113(181)83(51-71-34-38-73(160)39-35-71)144-112(180)82(50-70-27-17-16-18-28-70)145-114(182)85(53-91(128)162)147-106(174)76(32-25-45-133-123(131)132)138-94(165)57-135-103(171)68(13)127)121(189)151-88(60-158)117(185)146-84(52-72-36-40-74(161)41-37-72)111(179)143-80(48-63(4)5)109(177)141-77(30-20-23-43-125)107(175)140-78(31-21-24-44-126)108(176)142-81(49-64(6)7)110(178)152-89(61-191)105(173)137-58-95(166)153-101(69(14)159)122(190)155-99(66(10)11)120(188)149-79(47-62(2)3)104(172)136-56-93(164)134-59-96(167)157-46-26-33-90(157)118(186)139-75(102(130)170)29-19-22-42-124/h16-18,27-28,34-41,62-69,75-90,98-101,158-161,191H,15,19-26,29-33,42-61,124-127H2,1-14H3,(H2,128,162)(H2,129,163)(H2,130,170)(H,134,164)(H,135,171)(H,136,172)(H,137,173)(H,138,165)(H,139,186)(H,140,175)(H,141,177)(H,142,176)(H,143,179)(H,144,180)(H,145,182)(H,146,185)(H,147,174)(H,148,181)(H,149,188)(H,150,187)(H,151,189)(H,152,178)(H,153,166)(H,154,183)(H,155,190)(H,156,184)(H,168,169)(H4,131,132,133)/t67-,68-,69+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,98-,99-,100-,101-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCIHFPJJWSJMS-HGVIYXBOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C123H198N34O33S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2713.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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